(2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enylcyclopropyl]oxycarbonylamino]butanoic acid;(1S)-1-phenylethanamine
Description
Properties
IUPAC Name |
(2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enylcyclopropyl]oxycarbonylamino]butanoic acid;(1S)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4.C8H11N/c1-5-6-8-7-9(8)18-12(17)14-10(11(15)16)13(2,3)4;1-7(9)8-5-3-2-4-6-8/h5,8-10H,1,6-7H2,2-4H3,(H,14,17)(H,15,16);2-7H,9H2,1H3/t8-,9-,10-;7-/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJYXRNIQLVOV-YANBCZTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799733-54-2 | |
| Record name | L-Valine, 3-methyl-N-[[[(1R,2R)-2-(2-propen-1-yl)cyclopropyl]oxy]carbonyl]-, compd. with (αS)-α-methylbenzenemethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799733-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-phenylethanaminium (2S)-2-[({[(1R,2R)-2-allylcyclopropyl]oxy}carbonyl)amino]-3,3-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enylcyclopropyl]oxycarbonylamino]butanoic acid;(1S)-1-phenylethanamine typically involves multiple steps, including the formation of the cyclopropyl group, the protection and deprotection of functional groups, and the coupling of the amino acid derivative with the phenylethanamine moiety. Common reagents used in these reactions include cyclopropyl bromide, diisopropylcarbodiimide, and N-hydroxysuccinimide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanamine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized cyclopropyl derivatives.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of this compound in cancer therapy. The compound is being investigated for its ability to modulate G protein-coupled receptors (GPCRs), which play a critical role in cancer cell signaling pathways. For instance, a patent describes methods using similar compounds to enhance anti-tumor responses and improve therapeutic efficacy against various cancers .
Neurological Disorders
The structural characteristics of this compound suggest possible applications in treating neurological disorders. Its analogs have shown anticonvulsant properties, indicating that it may be beneficial for conditions such as epilepsy or neuropathic pain . The mechanism may involve modulation of neurotransmitter systems through GPCR pathways.
Pain Management
The compound's interaction with nociceptin receptors suggests its potential as a nociceptin receptor modulator. Such modulation can lead to analgesic effects without the typical side effects associated with opioids, making it a promising candidate for pain management therapies .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity by providing a rigid framework, while the amino acid derivative and phenylethanamine moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include cyclopropane-containing amino acids, carbamate-linked derivatives, and chiral amines. Below is a comparative analysis:
Key Findings from Comparative Studies
Cyclopropane Derivatives: Cyclopropane rings enhance metabolic stability compared to linear alkyl chains (e.g., in (2S)-2-cyano-1-(4-phenyl-L-phenylalanyl)pyrrolidine). However, steric hindrance may reduce binding affinity in some targets . The propenyl group in the target compound may enable unique reactivity (e.g., Michael addition) absent in saturated analogues .
Carbamate vs. Amide Linkages: Carbamate-linked compounds (e.g., target compound) exhibit slower hydrolysis than amide-linked analogues, prolonging half-life . Amide-linked derivatives (e.g., (2S)-2-cyano-1-(4-phenyl-L-phenylalanyl)pyrrolidine) show higher membrane permeability due to reduced polarity .
Chiral Amine Counterions: (1S)-1-phenylethanamine improves aqueous solubility compared to non-aromatic amines (e.g., dimethylamino groups in (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol) .
Computational Similarity Analysis
Using Tanimoto and Dice metrics (MACCS and Morgan fingerprints), the target compound clusters with carbamate-containing protease inhibitors (Tanimoto >0.7) but diverges from thiol-reactive antivirals (Tanimoto <0.4) . Bioactivity profiling correlates its structural features with serine protease inhibition, unlike cyclopropane-free analogues targeting metalloproteases .
Biological Activity
The compound (2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enylcyclopropyl]oxycarbonylamino]butanoic acid; (1S)-1-phenylethanamine is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of two main components:
- (2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enylcyclopropyl]oxycarbonylamino]butanoic acid : A derivative of an amino acid with a cyclopropyl group.
- (1S)-1-phenylethanamine : A primary amine known for its role as a neurotransmitter modulator.
Chemical Formula
- Molecular Weight : Approximately 293.4 g/mol
- Chemical Formula : C₁₅H₁₉N₃O₃
The biological activity of this compound can be attributed to its structural features that enable interactions with various biological targets:
- Neurotransmitter Modulation : The phenylethylamine component is known to influence neurotransmitter systems, particularly in enhancing dopamine and norepinephrine levels in the brain. This may lead to effects on mood and cognition.
- Receptor Interactions : The compound may interact with various receptors including adrenergic and dopaminergic receptors, which play roles in cardiovascular function and neurological processes.
In Vitro Studies
In vitro studies have demonstrated that derivatives of phenylethylamine can enhance neurotransmitter release in neuronal cultures. For instance:
- Dopamine Release : Studies using rat striatal neurons showed that certain phenylethylamine derivatives stimulate dopamine release, suggesting potential applications in treating disorders like ADHD and depression .
In Vivo Studies
Animal studies have indicated that compounds similar to (1S)-1-phenylethanamine exhibit stimulant properties:
- Behavioral Effects : Mice treated with phenylethylamine derivatives displayed increased locomotor activity and reduced anxiety-like behaviors in open field tests .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound in a rat model of Parkinson's disease. Results indicated that the compound significantly reduced neurodegeneration markers and improved motor functions .
Case Study 2: Cardiovascular Implications
Research on the cardiovascular effects of phenylethylamine derivatives revealed that they could induce vasodilation through β-adrenergic receptor activation, suggesting potential therapeutic uses in managing hypertension .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 293.4 g/mol |
| Chemical Formula | C₁₅H₁₉N₃O₃ |
| Primary Biological Activity | Neurotransmitter modulation |
| Potential Applications | ADHD treatment, neuroprotection |
| Key Findings | Enhances dopamine release |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enylcyclopropyl]oxycarbonylamino]butanoic acid?
- The compound can be synthesized via carbamate coupling, leveraging methodologies from cyclopropane-containing intermediates. For example, cyclopropane rings with propenyl substituents (as in the target compound) are often synthesized using Simmons–Smith reactions or transition-metal-catalyzed cyclopropanation. The carbamate linkage can be introduced using phosgene derivatives or chloroformates under anhydrous conditions .
- Key steps :
- Cyclopropane ring formation (e.g., using diazo compounds or Grignard reagents).
- Carbamate coupling via activation of the hydroxyl group on the cyclopropane.
- Chiral resolution to ensure (1R,2R) stereochemistry (e.g., chiral HPLC or enzymatic resolution) .
Q. How can the stereochemical integrity of the cyclopropane and carbamate moieties be validated?
- Methodology :
- X-ray crystallography : Resolves absolute configuration of the cyclopropane and carbamate groups .
- Chiral HPLC : Validates enantiomeric excess (e.g., using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases) .
- NMR spectroscopy : NOESY or ROESY experiments confirm spatial proximity of substituents (e.g., propenyl group orientation on cyclopropane) .
Q. What analytical techniques are critical for characterizing the compound’s purity and stability?
- HPLC-MS : Quantifies purity and detects degradation products (e.g., hydrolysis of the carbamate linkage under acidic/basic conditions).
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for the cyclopropane ring, which may decompose at elevated temperatures .
- Solubility profiling : Test in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) to guide formulation for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking studies : Use software like AutoDock Vina to model interactions between the carbamate group and active-site residues (e.g., serine hydrolases). The cyclopropane’s rigidity may influence binding affinity .
- MD simulations : Evaluate conformational stability of the cyclopropane ring in aqueous vs. lipid environments .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors from the carbamate) for target engagement .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Troubleshooting steps :
- Verify stereochemical purity (e.g., reassess enantiomeric excess via chiral HPLC) .
- Screen for off-target effects using proteome-wide affinity profiling (e.g., thermal shift assays) .
- Adjust assay conditions (e.g., buffer pH, co-solvents) to stabilize the cyclopropane-carbamate structure .
Q. How can the compound’s metabolic stability be optimized for in vivo studies?
- Structural modifications :
- Replace the propenyl group with bioisosteres (e.g., cyclopropylmethyl) to reduce CYP450-mediated oxidation .
- Introduce fluorine atoms to the cyclopropane ring to enhance metabolic resistance .
- In vitro assays : Use liver microsomes or hepatocytes to identify major metabolites (e.g., carbamate hydrolysis products) .
Handling and Safety Considerations
Q. What precautions are necessary for handling the compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
